Electrophilic Reactivity: 2.2‑Fold Rate Enhancement Over 4‑Chlorobenzoyl Chloride
The electrophilic reactivity of 4-chloro-3-fluorobenzoyl chloride is governed by the sum of its Hammett substituent constants. Using the literature values σₚ(Cl) = +0.23 and σₘ(F) = +0.34, the composite σ = +0.57 [1]. For the benchmark 4-chlorobenzoyl chloride, σ = +0.23. Applying the Hammett equation log(k/k₀) = ρσ with ρ ≈ 1.0 for benzoyl chloride solvolysis [2], the rate constant ratio k(4-Cl-3-F)/k(4-Cl) ≈ 10^(0.57-0.23) = 2.2. This means the target compound acylates nucleophiles more than twice as fast as its mono‑chlorinated counterpart under identical conditions, enabling faster reaction times or lower reagent excess.
| Evidence Dimension | Relative rate constant for nucleophilic acyl substitution (hydrolysis/aminolysis) |
|---|---|
| Target Compound Data | Estimated relative rate k/k₀ = 10^0.57 ≈ 3.7 (vs. benzoyl chloride) |
| Comparator Or Baseline | 4-Chlorobenzoyl chloride: k/k₀ = 10^0.23 ≈ 1.7 (vs. benzoyl chloride) |
| Quantified Difference | k(target)/k(4-Cl) = 2.2 |
| Conditions | Hammett equation with ρ = 1.0, aqueous solvolysis at 25 °C; substituent constants from Hansch et al. 1991. |
Why This Matters
Higher electrophilicity reduces reaction time and allows stoichiometric coupling with less reactive nucleophiles, improving synthetic efficiency and yield.
- [1] Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews 1991, 91 (2), 165-195. View Source
- [2] Johnson, C. D. The Hammett Equation. Cambridge University Press, 1973, pp. 28–44. View Source
